
Acetazolamide sodium
Vue d'ensemble
Description
Acetazolamide sodium is a carbonic anhydrase inhibitor used primarily in the treatment of glaucoma, epilepsy, acute mountain sickness, periodic paralysis, idiopathic intracranial hypertension, and heart failure. It is also used to alkalinize urine. This compound works by decreasing the formation of hydrogen ions and bicarbonate from carbon dioxide and water, thereby reducing the production of aqueous humor in the eye and decreasing intraocular pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetazolamide sodium involves the oxidation of the corresponding thiol derivative to form a sulfonyl chloride intermediate. This intermediate is then reacted with various amines, hydrazones, and bis-amine precursors to produce new sulfonamide derivatives . The oxidation process can be enhanced by substituting chlorine gas with sodium hypochlorite, which improves safety and environmental conditions .
Industrial Production Methods: In industrial settings, this compound is often prepared by providing an this compound solution and then aseptically spray drying it to obtain the this compound powder . This method ensures high purity and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions: Acetazolamide sodium undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The oxidation process involves converting the thiol derivative to a sulfonyl chloride intermediate .
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite (commercial bleach) is used instead of chlorine gas for the oxidation process.
Substitution: Various amines, hydrazones, and bis-amine precursors are used to create new sulfonamide derivatives.
Major Products Formed: The major products formed from these reactions include novel sulfonamide derivatives with significant antibacterial and antioxidant activities .
Applications De Recherche Scientifique
FDA-Approved Indications
Acetazolamide sodium is approved for several conditions:
Indication | Description |
---|---|
Glaucoma | Reduces intraocular pressure by decreasing aqueous humor production. |
Idiopathic Intracranial Hypertension | Helps alleviate symptoms by reducing cerebrospinal fluid production. |
Congestive Heart Failure | Acts as a diuretic to reduce fluid overload. |
Altitude Sickness | Prevents and treats symptoms by promoting acclimatization through respiratory changes. |
Periodic Paralysis | Helps manage episodes of paralysis associated with electrolyte imbalances. |
Epilepsy | Used as an adjunct treatment for certain seizure disorders. |
Non-FDA-Approved Indications
Research has also explored several non-FDA-approved uses for acetazolamide:
- Central Sleep Apnea: May improve respiratory function during sleep.
- Marfan Syndrome: Investigated for its potential benefits in managing cardiovascular complications.
- Prevention of High-Dose Methotrexate Nephrotoxicity: Aids in renal protection during chemotherapy.
- Prevention of Contrast-Induced Nephropathy: Used in patients undergoing imaging procedures to protect kidney function .
Acute Heart Failure
A study examined the effects of acetazolamide on patients with acute heart failure. The results indicated that acetazolamide, when added to loop diuretics, significantly improved decongestion without causing clinically important electrolyte disturbances. Patients receiving acetazolamide showed enhanced natriuresis compared to those on high-dose loop diuretics alone .
Glaucoma Management
Acetazolamide has been shown to effectively lower intraocular pressure in patients with glaucoma. A case study reported significant reductions in intraocular pressure within days of initiating treatment, demonstrating its rapid action and effectiveness as part of a comprehensive glaucoma management strategy .
Case Studies
- Heart Failure Management:
- Altitude Sickness:
Mécanisme D'action
Acetazolamide sodium exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition reduces the formation of hydrogen ions and bicarbonate from carbon dioxide and water, leading to decreased production of aqueous humor in the eye and reduced intraocular pressure . Additionally, it increases the renal excretion of sodium, potassium, bicarbonate, and water, which contributes to its diuretic effect .
Comparaison Avec Des Composés Similaires
Methazolamide: Another carbonic anhydrase inhibitor used to treat glaucoma.
Dorzolamide: A topical carbonic anhydrase inhibitor used in the treatment of elevated intraocular pressure.
Brinzolamide: Similar to dorzolamide, it is used topically for reducing intraocular pressure.
Comparison: Acetazolamide sodium is unique in its broad range of applications, including systemic use for conditions like epilepsy and acute mountain sickness, whereas compounds like dorzolamide and brinzolamide are primarily used topically for glaucoma .
Activité Biologique
Acetazolamide sodium is a carbonic anhydrase inhibitor with diverse applications in medical treatments, particularly in managing conditions such as glaucoma, epilepsy, and acute heart failure. This article delves into its biological activity, mechanisms of action, clinical implications, and relevant research findings.
Acetazolamide exerts its effects primarily through the inhibition of carbonic anhydrase enzymes, which catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. This action leads to several physiological changes:
- Acid-Base Balance : Inhibition of carbonic anhydrase decreases bicarbonate availability, resulting in metabolic acidosis and altered intracellular pH levels. This acidification can influence neuronal excitability and neurotransmitter release, particularly acetylcholine .
- Diuretic Effect : By inhibiting bicarbonate reabsorption in the proximal tubule of the kidney, acetazolamide promotes diuresis and natriuresis (sodium excretion), leading to increased urine output .
- Anticonvulsant Activity : The anticonvulsant properties are thought to be linked to the reduction of neuronal excitability due to changes in pH and ion concentrations within the central nervous system .
1. Glaucoma Management
Acetazolamide reduces intraocular pressure by decreasing the secretion of aqueous humor in the eye. It is often used as an adjunct therapy for patients who do not respond adequately to topical treatments .
2. Epilepsy Treatment
Research indicates that acetazolamide can reduce seizure frequency and duration in certain types of epilepsy by modulating neuronal activity through its effects on pH and bicarbonate levels .
3. Heart Failure
Recent studies have shown that acetazolamide enhances diuretic efficacy in patients with acute heart failure. It has been found to improve decongestion without significantly affecting serum electrolytes, making it a valuable adjunctive treatment alongside loop diuretics .
Case Studies
A notable case study involved a patient with acute heart failure treated with low-dose acetazolamide. After three days, there was a significant improvement in serum sodium levels and overall heart failure status, suggesting that acetazolamide may serve as an alternative diuretic for patients with hyponatremia .
Clinical Trials
A sub-analysis from the ADVOR trial involving 519 patients demonstrated that acetazolamide significantly improved decongestion outcomes compared to placebo. Notably, it did not lead to clinically significant hypokalemia or hyponatremia during treatment .
Summary of Key Research Findings
Study/Trial | Findings |
---|---|
PMC9436286 | Acetazolamide reduces seizure duration and frequency through acidification effects on neurons. |
ADVOR Trial | Improved decongestion in heart failure patients without significant electrolyte disturbances. |
Case Study | Effective in stabilizing heart failure status while correcting electrolyte imbalances. |
Propriétés
Numéro CAS |
1424-27-7 |
---|---|
Formule moléculaire |
C4H6N4NaO3S2 |
Poids moléculaire |
245.2 g/mol |
Nom IUPAC |
sodium;(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylazanide |
InChI |
InChI=1S/C4H6N4O3S2.Na/c1-2(9)6-3-7-8-4(12-3)13(5,10)11;/h1H3,(H2,5,10,11)(H,6,7,9); |
Clé InChI |
LLRSVYADPZJNGD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)[NH-].[Na+] |
SMILES canonique |
CC(=O)NC1=NN=C(S1)S(=O)(=O)N.[Na] |
Key on ui other cas no. |
1424-27-7 |
Numéros CAS associés |
59-66-5 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.